7-methoxy-2,3-dihydro-1H-inden-4-ol

Description

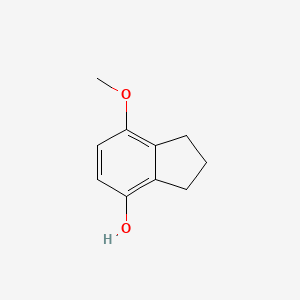

Structure

2D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYRQNYFMUEYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609064 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-04-8 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-7-methoxy-1H-inden-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 7 Methoxy 2,3 Dihydro 1h Inden 4 Ol

Modifications of the Hydroxyl Group

The secondary alcohol functionality in 7-methoxy-2,3-dihydro-1H-inden-4-ol is a prime site for chemical modification, readily undergoing etherification, esterification, and oxidation reactions.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through various methods, with the Williamson ether synthesis being a prominent example. masterorganicchemistry.comwikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an organohalide to form the ether. wikipedia.org The alkoxide is typically generated by treating the alcohol with a strong base such as sodium hydride (NaH). masterorganicchemistry.com The reaction is generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org

Esterification: The hydroxyl group can also be readily esterified to form the corresponding esters. The Steglich esterification is a particularly mild and effective method for this transformation, especially for sterically hindered or acid-sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction typically employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjove.com The reaction is usually performed in a non-halogenated, greener solvent like acetonitrile (B52724) at room temperature, offering high yields without the need for chromatographic purification. jove.com This method is advantageous as it proceeds under neutral conditions, preventing potential side reactions that can occur under acidic or basic esterification protocols. organic-chemistry.org

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Williamson Ether Synthesis | 1. NaH, THF2. R-X (Primary Alkyl Halide) | Alkyl Ether | masterorganicchemistry.comwikipedia.org |

| Steglich Esterification | R-COOH, DCC (or DIC), DMAP, Acetonitrile | Ester | wikipedia.orgorganic-chemistry.orgjove.com |

Oxidation to Corresponding Ketones or Aldehydes

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 7-methoxy-2,3-dihydro-1H-inden-4-one. A variety of oxidizing agents can be employed, with a key consideration being the prevention of over-oxidation or side reactions.

Mild oxidizing agents are generally preferred to achieve high selectivity. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a selective and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. organic-chemistry.org One of the advantages of the Dess-Martin oxidation is its tolerance for a wide range of other functional groups. wikipedia.org Catalytic oxidation methods using bimetallic catalysts, such as Au/Pd supported on activated carbon, have also been shown to be effective for the oxidation of methoxy-substituted benzyl (B1604629) alcohols, which are structurally related to the target molecule. unimi.it

Table 2: Oxidation of this compound

| Reagent | Conditions | Product | Reference(s) |

| Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature | 7-Methoxy-2,3-dihydro-1H-inden-4-one | wikipedia.orgorganic-chemistry.org |

| Au/Pd on Activated Carbon | O₂, Base-free | 7-Methoxy-2,3-dihydro-1H-inden-4-one | unimi.it |

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (B1213986) and hydroxyl groups. This allows for the introduction of various substituents, further diversifying the molecular scaffold.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation)

Electrophilic aromatic substitution reactions, such as halogenation, can be readily performed on the activated aromatic ring. Bromination, for instance, can be achieved using N-bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jp NBS is a convenient and milder alternative to elemental bromine. The regioselectivity of the bromination is directed by the activating groups already present on the ring. In the case of 5-methoxyindane, electrophilic bromination has been studied, indicating that the positions ortho and para to the methoxy group are susceptible to substitution. researchgate.net For this compound, the directing effects of both the methoxy and hydroxyl groups would need to be considered to predict the major product of bromination. The reaction is often carried out in a suitable solvent like acetonitrile, and can be catalyzed by acid. researchgate.netyoutube.com

Table 3: Electrophilic Bromination

| Reagent | Conditions | Potential Product(s) | Reference(s) |

| N-Bromosuccinimide (NBS) | Acetonitrile, Acid catalyst (e.g., HCl) | Bromo-7-methoxy-2,3-dihydro-1H-inden-4-ol | manac-inc.co.jpresearchgate.netyoutube.com |

Cross-Coupling Reactions for Diverse Aryl Substituent Introduction

To introduce a wider range of aryl substituents, the hydroxyl group can be first converted into a better leaving group, such as a triflate (trifluoromethanesulfonate). This triflate derivative can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. The triflate of this compound can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netacs.org Catalyst systems such as Pd(OAc)₂/PCy₃ have been found to be effective for the coupling of aryl triflates. organic-chemistry.org

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The aryl triflate can be coupled with a wide range of primary and secondary amines using a palladium catalyst with a suitable phosphine (B1218219) ligand, such as BINAP or DPPF. wikipedia.org This reaction provides a direct route to arylamine derivatives. acs.org

Table 4: Cross-Coupling Reactions of the Aryl Triflate Derivative

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, PCy₃ | Aryl-substituted indanol | researchgate.netacs.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP/DPPF, Base | Arylamine-substituted indanol | wikipedia.orgacs.orgsynarchive.com |

Transformations of the Dihydroindene Ring System

The dihydroindene ring system itself can undergo transformations, although these are generally more challenging and less commonly reported for this specific substituted indanol. Potential transformations include ring expansion and oxidative cleavage.

Ring Expansion: Under certain conditions, the five-membered ring of the indane system can be expanded to a six-membered ring, leading to naphthalene (B1677914) derivatives. acs.org Such transformations often involve the formation of specific intermediates and are highly dependent on the reaction conditions and the substitution pattern of the starting material. For instance, the reaction of phenyl radicals with vinylacetylene has been studied as a potential route to naphthalene. acs.org

Oxidative Cleavage: The dihydroindene ring system can be cleaved under strong oxidative conditions. Ozonolysis is a classic method for cleaving carbon-carbon double bonds, and under certain workup conditions, it can also cleave saturated rings, particularly when adjacent to activating groups. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The treatment of alkenes with ozone followed by an oxidative workup (e.g., with H₂O₂) can lead to the formation of dicarboxylic acids. masterorganicchemistry.com While not a common transformation for this specific indanol, it represents a potential, albeit destructive, modification of the core structure.

Table 5: Potential Dihydroindene Ring Transformations

| Transformation | Reagents/Conditions | Potential Product Type | Reference(s) |

| Ring Expansion | Radical initiators, specific reaction partners | Naphthalene derivatives | acs.org |

| Oxidative Cleavage | 1. O₃2. Oxidative workup (e.g., H₂O₂) | Dicarboxylic acid derivatives | masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com |

Design and Synthesis of Hybrid Molecules Incorporating the Indane Core

The design of hybrid molecules is a prominent strategy in medicinal chemistry that aims to integrate two or more pharmacophoric units into a single molecule. This approach can lead to compounds with improved affinity and efficacy, novel mechanisms of action, or better pharmacokinetic profiles. The dihydro-1H-indene framework, particularly those bearing methoxy substituents, has been explored as a core structure for the development of such hybrid molecules, notably in the field of anticancer drug discovery.

One area of significant interest is the development of tubulin polymerization inhibitors. Tubulin is a critical protein involved in cell division, and its disruption is a key mechanism for many successful anticancer drugs. Research has focused on designing hybrid molecules that combine a substituted dihydro-1H-indene moiety with other aromatic or heterocyclic systems known to interact with the colchicine (B1669291) binding site on tubulin.

A notable synthetic approach involves the coupling of a substituted 2,3-dihydro-1H-inden-1-one with various aldehydes. For instance, in a study focused on developing novel tubulin polymerization inhibitors, researchers synthesized a series of hybrid molecules by coupling a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core with different benzaldehyde (B42025) and indole (B1671886) derivatives. nih.gov While the starting material in this specific research was a trimethoxy derivative, the synthetic principles are directly applicable to hybrids derived from this compound.

The general synthetic route commences with the formation of the indene (B144670) core, followed by a base-catalyzed aldol (B89426) condensation with an appropriate aldehyde. The resulting intermediate can then undergo further modifications, such as reduction, to yield the final hybrid molecule. nih.gov For example, the coupling of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one with various benzaldehydes was achieved using potassium hydroxide (B78521) in methanol. nih.gov Subsequent reduction of the resulting chalcone-like intermediates can lead to the desired saturated linkage between the indene core and the appended ring system.

Furthermore, the introduction of an indole ring system as the second pharmacophore has been shown to be a promising strategy. nih.gov The indole nucleus is a common feature in many biologically active compounds. The resulting indene-indole hybrids have demonstrated significant antiproliferative activities.

The rationale for these designs often stems from structure-activity relationship (SAR) studies, which indicate that the methoxy substitutions on the indene ring are crucial for potent biological activity. nih.gov The nature and substitution pattern of the second aromatic or heterocyclic moiety also play a significant role in modulating the activity of the hybrid molecule.

A different, yet powerful, strategy for creating hybrid molecules is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole linker. This approach offers a highly efficient and versatile method for joining two different molecular fragments under mild conditions. For example, a molecular scaffold can be functionalized with a terminal alkyne, which is then reacted with an azide-bearing pharmacophore to create the hybrid molecule. This strategy has been successfully employed in the synthesis of hybrids of 7-oxodehydroabietic acid with a 1,2,3-triazole moiety, demonstrating its broad applicability in medicinal chemistry. mdpi.com This methodology could be readily adapted to link the this compound core to a wide variety of other chemical entities.

The table below summarizes a selection of hybrid molecules based on a dihydro-1H-indene core, illustrating the structural diversity that can be achieved.

Table 1: Examples of Synthesized Dihydro-1H-indene Hybrid Molecules

| Compound ID | Core Structure | Hybridizing Moiety | Resulting Hybrid Structure |

|---|---|---|---|

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 3,4,5-trimethoxybenzaldehyde | 2-((3,4,5-trimethoxyphenyl)methyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene |

| 12j | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-chlorobenzaldehyde | 2-((4-chlorophenyl)methyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene |

| 12q | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 2-bromobenzaldehyde | 2-((2-bromophenyl)methyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene |

| 12t | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | Indole-5-carbaldehyde | 2-((1H-indol-5-yl)methyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene |

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Biological Activity Investigations in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies

No published research was found investigating the inhibitory effects of 7-methoxy-2,3-dihydro-1H-inden-4-ol on the enzymes listed below.

Cholinesterase (AChE, BChE) Inhibition

There are no available studies reporting the assessment of this compound as an inhibitor of either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

ATPase (Na+/K+ ATPase, Ca2+ ATPase, Mg2+ ATPase) Inhibition

Data on the effects of this compound on Na+/K+ ATPase, Ca2+ ATPase, or Mg2+ ATPase are not present in the current scientific literature.

Cyclooxygenase (COX-1) Inhibition

The inhibitory potential of this compound against the Cyclooxygenase-1 (COX-1) enzyme has not been reported in available research.

Cytochrome P450 (CYP) Interaction Potential

No studies were identified that evaluated the interaction potential or inhibitory effects of this compound on Cytochrome P450 (CYP) enzymes.

Receptor Binding and Modulation Assays

No data could be retrieved concerning the binding or modulation activity of this compound at the specified receptor.

AMPA Receptor Positive Allosteric Modulation

There is no available research on the activity of this compound as a positive allosteric modulator of the AMPA receptor.

Retinoic Acid Receptor alpha (RARα) Agonism

The indene (B144670) skeleton has been identified as a promising framework for the development of novel agonists for the Retinoic Acid Receptor alpha (RARα). RARα is a crucial nuclear receptor that governs cellular differentiation and apoptosis, making it a significant target in cancer therapy. nih.gov Natural agonists like all-trans-retinoic acid (ATRA) are used in treating conditions such as acute promyelocytic leukaemia. nih.govmedchemexpress.com Research into synthetic agonists has shown that specific indene derivatives can exhibit moderate binding affinity to RARα and potent antiproliferative activity. nih.gov For instance, certain derivatives have demonstrated a significant capacity to induce the differentiation of NB4 cells. nih.gov The activity of these agonists is often evaluated through receptor binding assays and cell proliferation and differentiation studies. nih.gov The natural agonist, Retinoic acid, demonstrates IC50 values of 14 nM for RARα/β/γ. medchemexpress.commedchemexpress.comabcam.com

Sigma (σ1 and σ2) Receptor Ligand Binding

The sigma-1 (σ1) receptor is a protein located in the endoplasmic reticulum that binds to a wide range of pharmacological agents. nih.gov The minimal pharmacophore for high-affinity binding to the σ1 receptor is often a phenylalkylamine structure. nih.gov Studies on various compounds have revealed that specific structural features can lead to high affinity for sigma receptors. For example, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline has demonstrated excellent binding affinity and selectivity for σ2 receptors, with a Ki of 0.59 ± 0.02 nM for σ2 and 48.4 ± 7.7 nM for σ1. nih.gov

G-protein Coupled Receptor (GPCR) Interactions (e.g., α2A-adrenergic, Cannabinoid H1/H2)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. The α2A-adrenergic receptor, a subtype of the α2-adrenergic receptors, is a prototypic member of the GPCR family that couples to Gi/Go proteins. nih.gov The anterograde transport of these receptors, which is crucial for their function, can be regulated by interacting proteins. nih.gov While direct interaction data for this compound with these specific GPCRs is not detailed in the provided context, the broader class of compounds it belongs to is of interest in pharmacological studies targeting various receptors.

Antiproliferative and Antitumor Mechanisms (Cellular Level)

Inhibition of Cancer Cell Line Proliferation (e.g., Jurkat, Caco-2)

The antiproliferative activity of compounds targeting tubulin has been evaluated against various cancer cell lines. For instance, certain benzodiazepine (B76468) derivatives have been assessed for their anticancer activity as tubulin polymerization inhibitors. In one study, a novel series of thiopyrano[2,3-d]1,3-thiazole derivatives were tested for their cytotoxic activities against four human cancer cell lines: MCF-7, Hela, HepG2, and PC3. Another study identified a compound that was most active against MCF-7 and A549 cancer cell lines with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 µM, respectively. These findings highlight the potential of such compounds to inhibit the growth of various cancer cells.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

A significant mechanism of antitumor activity for many compounds is the inhibition of tubulin polymerization. nih.gov The colchicine binding site on β-tubulin is a key target for agents that destabilize microtubules. nih.govnih.gov Compounds that bind to this site can prevent the assembly of α- and β-tubulin heterodimers into microtubules, which is essential for cell division. nih.govresearchgate.net

One compound, referred to as compound 7 in a study, was shown to bind to the colchicine-binding site of tubulin and inhibit microtubule polymerization. researchgate.net This compound demonstrated a strong binding affinity with an IC50 value of 5.15 μM, comparable to the known inhibitor CA-4 (IC50 = 4.96 μM). researchgate.net At a concentration of 5.0 μM, this compound almost completely blocked tubulin polymerization. researchgate.net Similarly, another analogue, G13, displayed potent tubulin polymerization inhibitory activity with an IC50 value of 13.5 μM. nih.gov The table below summarizes the tubulin polymerization inhibitory activity of selected compounds.

| Compound | IC50 (μM) for Tubulin Polymerization Inhibition |

| Compound 7 | 5.15 |

| CA-4 | 4.96 |

| G13 | 13.5 |

| Colchicine | 8.1 |

| Compound from Wang et al. (2018) | 3.3 |

This table is interactive and allows for sorting and filtering of the data.

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Target Interaction Analysis

While specific molecular docking studies for 7-methoxy-2,3-dihydro-1H-inden-4-ol are not extensively documented in publicly available literature, the indanone scaffold, a core component of this molecule, has been the subject of numerous computational investigations, particularly in the context of acetylcholinesterase (AChE) inhibition. AChE is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.comresearchgate.net

Molecular docking simulations of indanone derivatives with AChE have revealed key interactions within the enzyme's active site. mdpi.comnih.govnih.gov These studies indicate that the indanone ring system can fit into the active site gorge of AChE. The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonding. For instance, the aromatic part of the indanone scaffold can engage in π-π stacking interactions with aromatic residues in the active site, such as tryptophan (Trp84) and phenylalanine (Phe330). nih.gov

The positioning of substituents on the indanone ring is critical for optimizing these interactions. A docking study on 2-substituted 1-indanone (B140024) derivatives suggested that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group could enhance binding affinity. nih.gov This highlights the importance of substituent size and lipophilicity in ligand-target interactions. In the case of this compound, the methoxy (B1213986) and hydroxyl groups would be expected to form specific hydrogen bonds with amino acid residues in the target's binding pocket, thereby influencing its binding orientation and affinity.

A representative molecular docking study of an indanone derivative with AChE might reveal the following interactions:

| Interacting Residue (AChE) | Type of Interaction |

| Trp84 | π-π stacking |

| Phe330 | Hydrophobic |

| Gly118 | Hydrogen bond |

| Gly119 | Hydrogen bond |

| Ala201 | van der Waals |

This table represents typical interactions observed for indanone derivatives with AChE and is for illustrative purposes. Specific interactions for this compound would require a dedicated docking study.

Biochemical Characterization of Enzyme and Receptor Binding Mechanisms

The biochemical characterization of this compound's binding to specific enzymes and receptors is not well-documented. However, research on related indanone and 2-benzylidene-1-indanone (B110557) derivatives provides insights into potential biological targets.

Studies on a series of methoxy-substituted 2-benzylidene-1-indanone derivatives have shown affinity for adenosine (B11128) A1 and A2A receptors in the nanomolar range. nih.gov The affinity was found to be dependent on the position of the methoxy group on the indanone ring. For example, a compound with a 4-methoxy substitution on the indanone ring, combined with a 3'-hydroxy group on the benzylidene moiety, exhibited significant affinity for both A1 and A2A receptors. nih.gov

Furthermore, various indanone derivatives have been synthesized and evaluated as inhibitors of cholinesterase enzymes (AChE and butyrylcholinesterase, BChE). nih.gov The inhibitory potencies (IC50 values) of these compounds were found to be in the micromolar to nanomolar range, indicating a potential therapeutic application in Alzheimer's disease. nih.gov The structure-activity relationship analysis of these derivatives revealed that the nature and position of substituents significantly influence their inhibitory activity.

Kinetic studies on other classes of compounds have helped to elucidate the mode of enzyme inhibition. For example, some natural product inhibitors of AChE and BChE have been shown to act as mixed or competitive inhibitors, with their inhibition constants (Ki) in the micromolar range. e-nps.or.kr Such studies would be essential to characterize the precise mechanism by which this compound or its analogs interact with their target enzymes.

Cellular Pathway Analysis to Elucidate Biological Effects

Direct cellular pathway analysis for this compound is currently lacking in the scientific literature. However, based on the known targets of related indanone compounds, potential cellular pathways can be inferred.

Given that many indanone derivatives are inhibitors of AChE, a primary effect would be the modulation of cholinergic signaling pathways. nih.govresearchgate.net By inhibiting AChE, these compounds would increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, leading to enhanced stimulation of cholinergic receptors. This mechanism is central to the symptomatic treatment of Alzheimer's disease. mdpi.com

Additionally, the interaction of related compounds with adenosine receptors suggests a potential role in modulating purinergic signaling pathways. nih.gov Adenosine receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Furthermore, some 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells. scienceopen.com This suggests that these compounds may interfere with inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been reported, several QSAR studies have been conducted on indanone derivatives, particularly as AChE inhibitors. nih.govnih.gov

These studies typically involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. A statistical method, such as multiple linear regression, is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).

A 3D-QSAR study on 2-substituted 1-indanone derivatives as AChE inhibitors successfully developed models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.gov The models showed good predictive ability, with cross-validated correlation coefficients (q²) of 0.784 for CoMFA and 0.736 for CoMSIA. nih.gov The contour maps generated from these models indicated that increasing the hydrophobicity and positive partial charge of the substituent at the 2-position could enhance binding affinity. nih.gov

Another QSAR study on a diverse set of reversible and irreversible AChE inhibitors, including some with an indanone scaffold, revealed the importance of interactions with key amino acid residues in the AChE active site, such as Trp84, Phe330, and Trp279. nih.gov

A hypothetical QSAR model for a series of indanone derivatives might take the following form:

pIC50 = c0 + c1 * LogP + c2 * LUMO + c3 * MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

c0, c1, c2, and c3 are the regression coefficients determined from the analysis.

Impact of Substitution Patterns (e.g., Methoxy and Hydroxyl Groups) on Biological Potency and Selectivity

The nature and position of substituents on the indanone ring play a crucial role in determining the biological potency and selectivity of these compounds. The methoxy (-OCH3) and hydroxyl (-OH) groups are particularly important due to their ability to participate in hydrogen bonding and their influence on the electronic properties and solubility of the molecule.

In a study of 2-benzylidene-1-indanone derivatives as adenosine receptor antagonists, the position of the methoxy group on the indanone ring (ring A) was found to be a key determinant of affinity. nih.gov Similarly, the presence and position of hydroxyl groups on the benzylidene ring (ring B) were also critical. A combination of a 4-methoxy group on ring A and a 3',4'-dihydroxy substitution on ring B resulted in a compound with high affinity for both A1 and A2A adenosine receptors. nih.gov

Another study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents found that a 4'-methoxy group on the benzylidene ring was favorable for activity, while the addition of multiple methoxy groups led to a decrease in potency. scienceopen.com Interestingly, the methylation of a 3'-hydroxyl group to a 3'-methoxy group increased the inhibition of TNF-α, suggesting that a methoxy group is preferred at this position for this specific activity. scienceopen.com

The following table summarizes the general influence of methoxy and hydroxyl groups on the activity of indanone-related compounds based on available literature:

| Substituent | Position | General Impact on Activity | Reference |

| Methoxy | 4-position of indanone | Can enhance affinity for adenosine receptors. | nih.gov |

| Methoxy | 4'-position of benzylidene | Favorable for anti-inflammatory activity. | scienceopen.com |

| Dihydroxy | 3',4'-position of benzylidene | In combination with 4-methoxy on indanone, enhances adenosine receptor affinity. | nih.gov |

| Hydroxyl | General | Can act as a key hydrogen bond donor, crucial for binding. | nih.gov |

Advanced Analytical Methodologies in Research on 7 Methoxy 2,3 Dihydro 1h Inden 4 Ol

Spectroscopic Characterization for Structural Elucidation (NMR, HRMS, IR)

The definitive confirmation of the molecular structure of 7-methoxy-2,3-dihydro-1H-inden-4-ol is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₂O₂. nih.gov This information is critical for distinguishing the target compound from isomers or other compounds with similar nominal masses.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Sharp peaks in the aromatic region (around 1500-1600 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹) would confirm the presence of the benzene (B151609) ring and aliphatic portions of the molecule, respectively. Additionally, a characteristic C-O stretching vibration for the methoxy (B1213986) group would be observed. nih.gov

A summary of the expected spectroscopic data is presented in the table below.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, methoxy protons, and aliphatic protons of the indane ring with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for all 10 carbon atoms, including aromatic, methoxy, and aliphatic carbons. |

| HRMS | Accurate mass measurement confirming the elemental composition of C₁₀H₁₂O₂. |

| IR Spectroscopy | Broad -OH stretch, aromatic C=C stretches, aliphatic C-H stretches, and C-O stretch of the methoxy group. |

Chromatographic Techniques for Purity Assessment and Isolation (GC, HPLC, LC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound may require derivatization to a more volatile and thermally stable form, such as a trimethylsilyl (B98337) (TMS) ether, prior to GC analysis. The choice of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. The retention time of the derivatized compound can be used for its identification and the peak area for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of less volatile and thermally sensitive compounds like this compound without the need for derivatization. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common approach. scbt.comnih.gov The composition of the mobile phase can be optimized to achieve the desired retention and separation from impurities. A UV detector is typically used for detection, as the aromatic ring of the compound absorbs UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the analysis of complex mixtures, allowing for the identification of the target compound based on both its retention time and its mass-to-charge ratio. LC-MS can be used for both qualitative and quantitative analysis of this compound in various matrices.

The table below summarizes typical chromatographic techniques for the analysis of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Notes |

| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Derivatization to a more volatile form is often necessary. |

| High-Performance Liquid Chromatography (HPLC) | C18 or other reversed-phase material | Water/Acetonitrile or Water/Methanol mixture | UV Detector or Mass Spectrometry (MS) | No derivatization required. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | C18 or other reversed-phase material | Water/Acetonitrile or Water/Methanol mixture with a volatile buffer | Mass Spectrometer | Provides high selectivity and sensitivity. |

Advanced Techniques for Stereochemical Analysis (e.g., Chiral HPLC, X-ray Crystallography of Derivatives)

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The separation and analysis of these enantiomers require specialized techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the separation of enantiomers. This can be achieved in two ways:

Indirect Method: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Direct Method: The racemic mixture is directly separated on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for this purpose. nih.gov

X-ray Crystallography of Derivatives can be used to determine the absolute configuration of a single enantiomer. While obtaining suitable crystals of the parent compound might be challenging, forming a crystalline derivative with a known chiral auxiliary can facilitate X-ray diffraction analysis. The resulting crystal structure provides a three-dimensional map of the molecule, allowing for the unambiguous assignment of the stereochemistry. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. For chromatographic analysis, this may involve filtration to remove particulate matter and dissolution in a suitable solvent. whiterose.ac.uk

Derivatization is a key strategy, particularly for GC analysis, to improve the volatility and thermal stability of this compound. The hydroxyl group is the primary site for derivatization. A common approach is silylation , where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization reduces the polarity of the molecule, leading to better peak shape and reduced tailing in GC. whiterose.ac.uk

For HPLC analysis, derivatization is generally not required for the parent compound. However, if a more sensitive detection method is needed, a derivatizing agent that introduces a fluorescent tag can be used.

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational preferences of molecules like 7-methoxy-2,3-dihydro-1H-inden-4-ol. While specific DFT studies on this exact compound are not extensively published, the methodology is widely applied to similar aromatic and heterocyclic compounds. epstem.netresearchgate.net

Such calculations can determine key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, stability, and potential interaction sites with biological targets. For instance, the MEP can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for hydrogen bonding or other non-covalent interactions.

Conformational analysis using DFT can identify the most stable three-dimensional arrangement of the atoms in this compound. This involves calculating the relative energies of different spatial orientations (conformers) that arise from the rotation around single bonds. The resulting low-energy conformations are believed to be the most populated and biologically relevant structures.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 164.20 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 164.083729621 Da | PubChem nih.gov |

| Topological Polar Surface Area | 29.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

This table presents computationally derived properties and does not represent experimental values.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as this compound, interacts with a biological target, typically a protein, over time. These simulations can predict the binding affinity and stability of the ligand-protein complex. In studies of related indanone derivatives, MD simulations have been employed to investigate their interaction with targets like cereblon, an E3 ubiquitin ligase component. nih.gov Although specific MD studies on this compound are not prominent in the literature, the principles of such investigations are well-established.

The process involves placing the ligand in the binding site of the target protein within a simulated physiological environment. The forces between all atoms are then calculated, and Newton's laws of motion are used to predict their movements over a specific period. The resulting trajectory provides detailed information about the stability of the interaction, key amino acid residues involved in binding, and any conformational changes in the protein or ligand upon binding. Such simulations are invaluable for understanding the mechanism of action and for refining the structure of a lead compound to improve its binding characteristics.

Virtual Screening and Rational Design of Novel Indane Derivatives

The scaffold of this compound presents a promising starting point for the rational design and virtual screening of novel indane derivatives with potential therapeutic applications. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govyoutube.com This approach significantly accelerates the initial stages of drug discovery.

Researchers have designed and synthesized novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors, demonstrating the utility of this core structure in developing new anticancer agents. nih.gov While these particular studies may not have started with this compound, they highlight the potential of the indane framework in drug design. The process often involves creating a virtual library of derivatives by modifying the functional groups of the parent molecule and then using molecular docking to predict their binding affinity to the target protein. nih.gov The most promising candidates from this in silico screening can then be synthesized and tested experimentally.

Predictive Modeling for ADME (Absorption, Distribution, Metabolism) Properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, and Metabolism (ADME) properties must be evaluated. In silico models have become essential for predicting these pharmacokinetic properties early in the drug discovery pipeline, helping to reduce the likelihood of late-stage failures. nih.govjaptronline.com

For a molecule like this compound, various computational tools can predict its ADME profile. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). eijppr.com For example, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on these properties. nih.gov

Table 2: Predicted ADME Properties for Indane-like Scaffolds

| ADME Parameter | Predicted Outcome | Significance |

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Variable | The ability to cross the BBB depends on specific structural modifications. Some models predict that compounds with similar properties may not cross the BBB. nih.gov |

| P-glycoprotein (P-gp) Substrate | Likely No | Not being a substrate for P-gp, an efflux pump, can improve bioavailability and distribution into tissues. nih.gov |

| Cytochrome P450 (CYP) Inhibition | To be determined | Prediction of inhibition of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial to assess potential drug-drug interactions. |

| Water Solubility | Moderate | Affects absorption and formulation. japtronline.com |

This table is based on general predictions for compounds with similar physicochemical properties and does not represent experimentally verified data for this compound.

Computational models can also predict a compound's potential to be metabolized by cytochrome P450 enzymes, a primary route of drug metabolism in the body. rsc.org By providing these predictive insights, in silico ADME modeling allows for the early identification and optimization of compounds with favorable pharmacokinetic profiles.

Applications in Advanced Materials and Chemical Biology

Incorporation into Polymer Systems (e.g., Epoxy Resins)

The incorporation of functionalized small molecules into polymer systems is a common strategy to enhance their physical and chemical properties. Epoxy resins, known for their excellent adhesion, chemical resistance, and mechanical strength, are often modified with various curing agents and additives to tailor their performance for specific applications. threebond.co.jpdaryatamin.comresearchgate.net

While direct studies on the use of 7-methoxy-2,3-dihydro-1H-inden-4-ol as a component in epoxy resins are not extensively documented in publicly available literature, its chemical structure suggests potential utility. The hydroxyl group on the aromatic ring can readily participate in reactions with epoxy groups, making it a candidate as a co-curing agent or a modifier. The rigid indane backbone could impart increased thermal stability and mechanical robustness to the resulting polymer network.

The curing of epoxy resins typically involves agents with active hydrogen atoms, such as amines or anhydrides. threebond.co.jpyoutube.com The phenolic hydroxyl group of this compound provides a reactive site for the ring-opening polymerization of epoxy resins. Furthermore, the methoxy (B1213986) group can influence the reactivity and solubility of the molecule within the resin matrix. Research on related phenolic compounds has shown that their incorporation can enhance properties such as flame retardancy and thermal stability. The development of specialized curing agents, including various aniline (B41778) derivatives, is an active area of research to improve the processability and final properties of epoxy-based composites. google.com

Table 1: Potential Roles of this compound in Epoxy Resin Systems

| Potential Role | Expected Impact on Resin Properties | Relevant Functional Group |

| Co-curing Agent | Increased cross-linking density, enhanced thermal stability | Hydroxyl (-OH) |

| Modifier | Improved mechanical strength and rigidity | Indane scaffold |

| Reactive Diluent | Reduced viscosity of the uncured resin mixture | Hydroxyl (-OH) |

Utilization as Chemical Probes for Biological Systems

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. nih.gov The indole (B1671886) scaffold, a related heterocyclic structure, has been extensively used in the design of such probes. rsc.org More directly, derivatives of the indane core structure have emerged as promising candidates for the development of fluorescent imaging agents. nih.gov

Research has focused on designing indane derivatives with a donor-π-acceptor (D-π-A) architecture for the detection of pathological protein aggregates, such as the amyloid-β (Aβ) plaques associated with Alzheimer's disease. nih.gov In these probes, the indane structure serves as part of the π-conjugated system that connects an electron-donating group to an electron-accepting group. This design can lead to significant changes in fluorescence upon binding to the target biological molecule. nih.gov

For instance, certain indane-based probes have demonstrated a notable increase in fluorescence intensity at wavelengths above 600 nm when bound to Aβ aggregates compared to their monomeric form. nih.gov This property is highly desirable for biological imaging as it minimizes background fluorescence from native biological molecules. Molecular docking studies have suggested that these indane compounds can effectively bind within the hydrophobic channels of Aβ fibrils. nih.gov While this compound itself is not a D-π-A type probe, its scaffold is a viable starting point for the synthesis of such advanced chemical tools. The methoxy group, being an electron-donating substituent, and the hydroxyl group, which can be chemically modified, provide handles for the rational design of new fluorescent probes. chim.it

Table 2: Research Findings on Indane-Based Fluorescent Probes for Amyloid-β Detection

| Probe Characteristic | Observation | Reference |

| Structural Design | Donor-π-Acceptor (D-π-A) based on indane scaffold | nih.gov |

| Binding Target | Amyloid-β (Aβ) protein aggregates | nih.gov |

| Fluorescence Change | Significant intensity increase (>600 nm) upon binding to Aβ aggregates | nih.gov |

| Selectivity | Promising binding selectivity over other non-specific proteins | nih.gov |

Contributions to Agrochemical Research and Development

The search for new and effective herbicides and insecticides is a continuous effort in the agrochemical industry, driven by the need to manage crop-destroying pests and weeds. nih.govnih.gov Indane and its derivatives have been identified as a promising scaffold in the development of new agrochemicals. researchgate.netresearchgate.net

Recent studies have explored the synthesis and insecticidal activity of novel anthranilic diamide (B1670390) insecticides that incorporate an indane moiety. mdpi.com These compounds are designed based on the structure of existing successful insecticides like chlorantraniliprole. The research demonstrated that derivatives containing an indane group exhibited significant insecticidal activity against pests such as Mythimna separata (the oriental armyworm). mdpi.com Notably, the stereochemistry of the indane component was found to have a considerable impact on the biological activity. mdpi.com

In the realm of herbicides, indanone derivatives, which are structurally related to this compound, have also been investigated for their potential to control weeds. nih.gov The diverse biological activities of the indane scaffold suggest that it can be a valuable template for the discovery of new active ingredients for crop protection. researchgate.net The methoxy group on the aromatic ring of this compound can influence the molecule's interaction with biological targets and its metabolic stability, which are key parameters in the design of effective agrochemicals.

Table 3: Examples of Indane Derivatives in Agrochemical Research

| Compound Class | Target Application | Key Research Finding | Reference |

| Indane-containing Anthranilic Diamides | Insecticide | Good insecticidal activity against Mythimna separata. | mdpi.com |

| Indanone Derivatives | Herbicide/Fungicide | Indane derivatives are explored for herbicidal and fungicidal properties. | researchgate.netresearchgate.netnih.gov |

Future Research Directions and Emerging Avenues

Development of Novel Dihydroindene Derivatives with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of new dihydroindene derivatives with improved pharmacological profiles. This involves modifying the core indane structure to achieve greater affinity and selectivity for specific biological targets, thereby increasing therapeutic efficacy and potentially reducing off-target effects.

Recent studies have demonstrated the potential of dihydroindene derivatives as potent inhibitors of tubulin polymerization, a key mechanism in cancer therapy. nih.govnih.gov For instance, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govnih.gov Through structure-activity relationship (SAR) studies, compound 12d was identified as a highly potent derivative with significant antiproliferative activity against various cancer cell lines. nih.govnih.gov This compound demonstrated low micromolar to nanomolar efficacy and exhibited anti-angiogenic properties both in vitro and in vivo. nih.govnih.gov

Future work in this area will likely involve:

Target-Oriented Synthesis: Leveraging computational modeling and a deeper understanding of receptor-ligand interactions to design derivatives with optimized binding to known targets like tubulin and retinoic acid receptor α (RARα). nih.govmdpi.com

Scaffold Diversification: Introducing a wider range of substituents and functional groups onto the indane ring to explore new chemical space and identify novel pharmacophores. This includes the synthesis of hybrid molecules combining the indane core with other biologically active moieties. tudublin.ie

Stereochemical Control: Investigating the impact of stereochemistry on biological activity, as different enantiomers or diastereomers of a compound can have vastly different potencies and selectivities.

The table below summarizes the antiproliferative activity of a promising dihydroindene derivative against several cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 12d | A549 (Lung Cancer) | 0.087 |

| Hela (Cervical Cancer) | 0.078 | |

| H22 (Hepatoma) | 0.068 | |

| K562 (Leukemia) | 0.028 | |

| HFL-1 (Normal Lung Fibroblast) | 0.271 |

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Exploration of Untapped Biological Targets and Pathways

While the anticancer properties of dihydroindene derivatives are a major area of investigation, the versatility of the indane scaffold suggests its potential to modulate a broader range of biological targets and pathways. Future research should aim to uncover these untapped therapeutic applications.

Indane derivatives have already been associated with a variety of biological activities, including:

Antioxidant Activity: Certain novel indane derivatives isolated from natural sources have shown significant radical scavenging activity. mdpi.com

Retinoic Acid Receptor α (RARα) Agonism: A series of indene-derived compounds have been synthesized as RARα agonists, which play a crucial role in cell differentiation and apoptosis, making them important targets for cancer therapy. mdpi.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of FGFR1, a potential target in cancer treatment. pensoft.net

Ras/Raf/MAPK Pathway Inhibition: Metabolites of the indene-containing drug Sulindac have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway. researchgate.net

Emerging avenues for exploration could include neurodegenerative diseases, inflammatory disorders, and infectious diseases, given the broad spectrum of activities reported for related structures. mdpi.com The investigation of naturally occurring indanes could also provide leads for new drug development. mdpi.com A systematic screening of diverse libraries of dihydroindene derivatives against a wide panel of biological targets will be crucial in identifying new therapeutic opportunities.

Sustainable Synthesis and Green Chemistry Approaches for Indane Production

As the pharmaceutical and chemical industries move towards more environmentally responsible practices, the development of sustainable and green synthetic methods for producing indane derivatives is becoming increasingly important. echemi.comessentialchemicalindustry.orgzenfoldst.com

Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. echemi.com Green chemistry principles offer a framework for designing cleaner and more efficient processes. essentialchemicalindustry.orgmedium.com Key areas of focus for the sustainable production of indanes include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or ionic liquids. zenfoldst.comacs.org A novel method for the condensation reaction to produce 2-arylidenindane-1,3-diones has been developed using a task-specific ionic liquid, which occurs at room temperature without the need for a solvent. acs.org

Catalytic Methods: Employing catalytic reactions, including biocatalysis, to replace stoichiometric reagents, which improves atom economy and reduces waste. echemi.comzenfoldst.com

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure to minimize energy consumption. zenfoldst.commedium.com

Renewable Feedstocks: Exploring the use of renewable raw materials to reduce reliance on finite petrochemical sources. essentialchemicalindustry.orgzenfoldst.com

By integrating these green chemistry approaches, the synthesis of 7-methoxy-2,3-dihydro-1H-inden-4-ol and other valuable indane derivatives can be made more economically viable and environmentally sustainable. blazingprojects.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-2,3-dihydro-1H-inden-4-ol?

- Methodology : The compound is synthesized via a Williamson ether synthesis starting from brominated intermediates. For example:

Bromination : Radical bromination of methylbenzoate derivatives using N-bromosuccinimide (NBS) and AIBN generates benzyl bromides .

Ether Formation : Reaction of the brominated intermediate with 2,3-dihydro-1H-inden-4-ol (or its derivatives) in the presence of K₂CO₃ in DMF, followed by purification via column chromatography .

- Key Considerations : Use of anhydrous conditions and excess base (K₂CO₃) to deprotonate the hydroxyl group of the indenol, enhancing nucleophilicity .

Q. How is structural characterization performed for derivatives of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and methoxy/indenol group integration .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for confirming stereochemistry and hydrogen bonding (e.g., C–H···O interactions) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the Williamson ether synthesis of this compound?

- Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2). The benzyl bromide intermediate’s C–H acidity (due to electron-withdrawing bromine) facilitates deprotonation of the indenol to form a strong nucleophile (indenolate). Steric hindrance from substituents (e.g., methoxy groups) influences regioselectivity .

- Data Analysis : Compare yields of fluorobromine vs. bromomethyl derivatives to assess electronic effects on reactivity (e.g., Schema 7 in ).

Q. How can reaction conditions be optimized to improve selectivity in indenol derivatives?

- Experimental Design :

- Substrate Screening : Test substituted indenols (e.g., 7-methyl-2,3-dihydro-1H-inden-4-ol) to evaluate steric/electronic effects .

- Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity; stronger bases (e.g., NaH) may improve yields but risk side reactions .

- Contradictions : reports alternative methods (e.g., palladium-catalyzed cascades) for dihydroindenones, suggesting trade-offs between traditional and catalytic approaches.

Q. What pharmacological applications exist for derivatives of this compound?

- Applications :

- Metal Complexes : Schiff base ligands derived from indenol form bioactive Co(II), Ni(II), and Cu(II) complexes with anticancer/antimicrobial properties .

- Enzyme Inhibitors : Analogues like (R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl urea act as TRPV1 antagonists for pain management .

Key Research Challenges

- Contradictions : Traditional Williamson synthesis (–6) vs. palladium-catalyzed methods () for related indenones. Researchers must balance scalability vs. atom economy.

- Analytical Pitfalls : Overlapping NMR signals in substituted indenols require high-field instruments or crystallographic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.